molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No. B027024
M. Wt: 203.2 g/mol
InChI Key: JMTLMFBJIQWJPW-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To an ice-bath cooled suspension of sodium hydride (1.32 g of a 60% dispersion in oil, 33 mmol) in anhydrous tetrahydrofuran (100 ml) under a nitrogen atmosphere was added dropwise a solution of diethyl cyanomethylphosphonate (5.34 ml, 33 mmol) in tetrahydrofuran (40 ml) and the resulting mixture stirred at 0° C. for 15 minutes. To this mixture was added a solution of 3-trifluoromethylbenzaldehyde (5.22 g, 30 mmol) in anhydrous tetrahydrofuran (40 ml) and the resulting mixture stirred at room temperature for 1.5 hours. Water (300 ml) was added and the mixture extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×200 ml), brine (150 ml) then dried (Na2SO4) and evaporated. The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) and hydrogenated according to the method of Description 2. Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH gave the title compound (1.5 g, 25%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.22 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[F:14][C:15]([F:25])([F:24])[C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=O.O>O1CCCC1>[F:14][C:15]([F:24])([F:25])[C:16]1[CH:17]=[C:18]([CH2:19][CH2:5][CH2:3][NH2:4])[CH:21]=[CH:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.34 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.22 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To an ice-bath cooled
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×200 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.